Sodium colistin methanesulfonate (CMS) is a prodrug of colistin, a polypeptide antibiotic derived from Aerobacillus colistinus []. CMS is administered intravenously and undergoes spontaneous hydrolysis in water-containing solutions to form colistin and partially sulfomethylated derivatives [, ]. This process is crucial for its activity as CMS itself lacks antimicrobial properties [].
Colistin sodium methanesulfonate, also known as colistimethate sodium, is a prodrug form of the antibiotic colistin, which belongs to the polymyxin class of antibiotics. Colistin is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound was first discovered in 1947 and has gained importance as a last-resort treatment due to increasing resistance to other antibiotics. Colistin sodium methanesulfonate is administered parenterally and is less toxic than its active form, colistin, making it preferable for certain clinical applications .
Colistin is derived from the bacterium Paenibacillus polymyxa and is classified as a cationic polypeptide antibiotic. It exists in two primary forms: colistin sulfate for topical and oral use, and colistin sodium methanesulfonate for intravenous administration. The latter is particularly important in treating severe infections where other antibiotics have failed .
Colistin sodium methanesulfonate is synthesized through the reaction of colistin with formaldehyde and sodium bisulfite. This reaction introduces a sulfomethyl group to the primary amines of colistin, resulting in a less toxic compound that can be administered safely by injection. The synthesis process involves careful control of reaction conditions to ensure the stability of the final product, which can undergo hydrolysis in aqueous solutions, leading to a mixture of partially sulfomethylated derivatives alongside colistin itself .
Colistin sodium methanesulfonate has a complex molecular structure characterized by a cyclic heptapeptide with a tripeptide side chain. Its chemical formula is , and it features multiple amino acid residues that contribute to its antibacterial properties. The compound's structure allows it to interact with bacterial membranes effectively, disrupting their integrity and leading to cell death .
Colistin sodium methanesulfonate acts primarily as an inactive prodrug. Upon administration, it undergoes hydrolysis to release active colistin, which exerts its antimicrobial effects. The hydrolysis process can yield various sulfomethylated derivatives, complicating pharmacokinetic assessments. In microbiological assays, the conversion of colistin sodium methanesulfonate into active colistin must be carefully monitored to ensure accurate susceptibility testing against Gram-negative bacteria .
The mechanism of action of colistin involves its binding to the bacterial outer membrane, leading to increased membrane permeability. Colistin disrupts the phospholipid bilayer by displacing divalent cations (such as calcium and magnesium), which are crucial for maintaining membrane stability. This disruption causes leakage of cellular contents and ultimately results in bacterial cell death. The bactericidal activity of colistin is particularly effective against Gram-negative bacteria due to their unique membrane structure .
Colistin sodium methanesulfonate is a white to off-white powder that is soluble in water but has poor absorption when taken orally. Key physical properties include:
These properties are critical for determining its pharmacokinetics and therapeutic efficacy.
Colistin sodium methanesulfonate is primarily used in clinical settings for treating severe infections caused by multidrug-resistant Gram-negative bacteria. It is particularly valuable in cases where other antibiotics are ineffective due to resistance mechanisms such as the presence of the mcr-1 gene in Escherichia coli, which confers resistance to colistin itself. Additionally, research continues into its potential uses in veterinary medicine and agriculture for managing bacterial infections in livestock .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2